molecular formula C21H19N3O5 B589056 {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid CAS No. 882172-60-3

{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid

カタログ番号 B589056
CAS番号: 882172-60-3
分子量: 393.399
InChIキー: KNCLPBMNMFPIIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a process for synthesizing Erlotinib Hydrochloride, which has a similar structure, involves several steps including the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C21H21N3O4 . It contains an ethynylphenyl group attached to a quinazolin ring, which is further linked to an acetic acid group via an ether linkage .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 379.4 g/mol . It has a hydrogen bond donor count of 2 .

科学的研究の応用

Cancer Research

Desmethyl Erlotinib Carboxylate Acid is actively studied in cancer research, particularly in the context of non-small cell lung cancer (NSCLC). It is a metabolite of Erlotinib, a tyrosine kinase inhibitor (TKI) used to target the epidermal growth factor receptor (EGFR) pathway . Research has explored its role in overcoming drug resistance in lung adenocarcinoma by targeting specific enzymes associated with tumor progression and drug resistance .

Pharmacokinetics

In pharmacokinetics, the compound is used to understand the metabolism and distribution of Erlotinib. Studies involve the measurement of its levels in biological fluids to assess the drug’s bioavailability and to optimize dosing regimens . This helps in ensuring effective drug concentrations are maintained for therapeutic efficacy while minimizing toxicity.

Drug Development

Desmethyl Erlotinib Carboxylate Acid plays a role in the development of new drugs. Its interactions with other pharmaceutical agents are studied to develop combination therapies that can enhance the efficacy of existing treatments or reduce their side effects. It is also used in the development of new analytical methods for drug quantification in biological samples .

Enzyme-Linked Immunosorbent Assay (ELISA)

The compound has applications in ELISA, where it is used as a marker to quantify the presence of Erlotinib in human serum. This is crucial for therapeutic drug monitoring, ensuring that drug levels stay within the therapeutic window for optimal treatment outcomes .

Therapeutic Drug Monitoring

In therapeutic drug monitoring, Desmethyl Erlotinib Carboxylate Acid is measured to monitor the efficacy of Erlotinib therapy in patients. This helps in personalizing treatment plans based on the patient’s response to the medication and adjusting doses to avoid adverse effects .

Clinical Trials

The metabolite is monitored in clinical trials to evaluate the pharmacodynamics and pharmacokinetics of Erlotinib. It helps in understanding the drug’s behavior in the human body and its long-term effects, which is essential for the approval of new medications or treatment protocols .

作用機序

Target of Action

Desmethyl Erlotinib Carboxylate Acid primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are important mediators of cell growth, differentiation, and survival . It is differentially expressed or differentially functional in tumor and non-tumor tissues .

Mode of Action

Desmethyl Erlotinib Carboxylate Acid inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition of EGFR tyrosine kinase activity blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib Carboxylate Acid affects several biochemical pathways. These include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, insulin signaling pathway, focal adhesion, ErbB signaling, peroxisome proliferator-activated receptors (PPAR) signaling, renin–angiotensin system, and arginine and proline metabolism . These pathways play crucial roles in cell growth, differentiation, and survival, and their disruption can lead to tumor progression .

Pharmacokinetics

It is known that many factors can influence the amount of active drug that eventually reaches the receptor . For orally administered agents like Desmethyl Erlotinib Carboxylate Acid, interpatient differences can have a marked effect on the absorption and metabolism of the drug .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib Carboxylate Acid’s action primarily involve the inhibition of EGFR tyrosine kinase activity. This inhibition blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression . It also leads to a decrease in the cell surface expression of EGFR and HER2 in sensitive non-small cell lung cancer (NSCLC) cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Erlotinib Carboxylate Acid. For example, the cardiovascular system can be highly affected by anti-cancer agents, leading to cardiotoxicity . Additionally, factors such as energy-dense food consumption and long-term exposure to high levels of fine dust can influence the pathogenesis and prevention of diseases treated by this compound .

特性

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(29-12-20(25)26)19(28-8-7-27-2)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCLPBMNMFPIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747565
Record name {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Erlotinib Carboxylate Acid

CAS RN

882172-60-3
Record name {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。